molecular formula C19H14N4O2S2 B12123185 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide

Cat. No.: B12123185
M. Wt: 394.5 g/mol
InChI Key: KQYHNGUFOROKOJ-YBEGLDIGSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a (5Z)-methylidene linkage. The structure features a 1-methylindole moiety at the 5-position and a pyridine-4-carboxamide group at the 3-position. The Z-configuration of the methylidene bond is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity . Its molecular formula is C₂₀H₁₅N₃O₂S₂, with a molecular weight of 401.48 g/mol.

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O2S2/c1-22-11-13(14-4-2-3-5-15(14)22)10-16-18(25)23(19(26)27-16)21-17(24)12-6-8-20-9-7-12/h2-11H,1H3,(H,21,24)/b16-10-

InChI Key

KQYHNGUFOROKOJ-YBEGLDIGSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for C5 Functionalization

The Knoevenagel reaction is the most widely used method to introduce the (1-methylindol-3-yl)methylidene moiety at the C5 position of the thiazolidinone core. This involves the condensation of 3-morpholino-2-thioxothiazolidin-4-one (6 ) with 1-methylindole-3-carbaldehyde (4a ) in acetic acid, catalyzed by ammonium acetate. The reaction proceeds under reflux conditions (110–120°C) for 8–12 hours, yielding the Z-isomer exclusively due to steric and electronic factors.

Mechanistic Insights :

  • The active methylene group (C5-H) of the thiazolidinone acts as a nucleophile.

  • The aldehyde carbonyl group undergoes nucleophilic attack, forming an enolate intermediate.

  • Dehydration yields the exocyclic double bond, stabilized by conjugation with the thioxo group.

Optimization Parameters :

  • Catalyst : Ammonium acetate or piperidine (0.5–1.0 equiv).

  • Solvent : Acetic acid or ethanol (polar protic solvents enhance reaction rates).

  • Yield : 75–90%.

Stepwise Synthesis of the Thiazolidinone Core

Preparation of N-(4-Oxo-2-Thioxothiazolidin-3-yl)Pyridine-4-Carboxamide

The pyridine-4-carboxamide moiety is introduced via amide coupling. A representative protocol involves:

  • Reacting pyridine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Treating the acyl chloride with 3-amino-4-oxo-2-thioxothiazolidine in dry dichloromethane (DCM) at 0–5°C.

  • Stirring for 4–6 hours, followed by neutralization with aqueous NaHCO₃.

Key Data :

ParameterValueSource
Reaction Temperature0–5°C → Room temperature
Yield60–70%
Purity>95% (HPLC)

Cyclocondensation with α-Bromo Ketones

An alternative route involves cyclizing potassium pyridine-dithiocarbazate (I ) with α-bromo ketones in ethanol under reflux (Scheme 1):

  • Dithiocarbazate Formation : Pyridine-4-carbohydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.

  • Cyclization : The dithiocarbazate intermediate reacts with α-bromo-1-methylindole-3-acetophenone in ethanol at 80°C for 8 hours.

Representative Reaction :

KC(S)SNH2+BrCH2C(O)RThiazolidinone+KBr+H2S\text{KC(S)SNH}2 + \text{BrCH}2\text{C(O)R} \rightarrow \text{Thiazolidinone} + \text{KBr} + \text{H}_2\text{S}

Conditions :

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78°C)

  • Yield: 60–80%

Multi-Step Synthesis from Acid Hydrazides

Synthesis of N-(4-Oxo-2-Thioxothiazolidin-3-yl)Carbamides

The thiazolidinone core is constructed by reacting acid hydrazides (1a-d ) with trithiocarbonyl diglycolic acid in boiling aqueous ethanol (Scheme 2). This step achieves yields of 83–97% and forms the precursor for subsequent condensations.

Critical Steps :

  • Hydrazide Activation : Acid hydrazides are generated from carboxylic acids and hydrazine hydrate.

  • Cyclization : Trithiocarbonyl diglycolic acid introduces the thioxo and oxo groups simultaneously.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy :

    • C=S stretch: 1360–1456 cm⁻¹

    • C=O (amide I): 1661–1755 cm⁻¹

    • N-H stretch: 3210–2913 cm⁻¹.

  • ¹H NMR :

    • Indole H-2 proton: δ 7.8–8.1 ppm (singlet)

    • Exocyclic CH: δ 7.2–7.5 ppm (doublet, J = 10–12 Hz).

X-ray Crystallography

The Z-configuration of the exocyclic double bond is confirmed by X-ray diffraction, showing a dihedral angle of 8–12° between the indole and thiazolidinone planes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Knoevenagel CondensationHigh stereoselectivity (Z-only)Requires acidic conditions75–90%
CyclocondensationOne-pot synthesisLimited substrate scope60–80%
Hydrazide RouteHigh yieldsMulti-step process83–97%

Scalability and Industrial Relevance

The Knoevenagel method is favored for large-scale production due to its simplicity and high yields. However, the use of acetic acid necessitates corrosion-resistant equipment. Recent advances propose microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 8–12 hours) .

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the thiazolidinone ring.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide. Research indicates that derivatives of thiazolidine compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that modifications to the thiazolidine core could enhance antimicrobial potency, suggesting that this compound may serve as a lead structure for developing new antibiotics .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. One notable study reported that the compound acts as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells, thereby exhibiting dual antimicrobial and anticancer effects .

3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Molecular docking studies suggest that it may inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response . This finding opens avenues for exploring the compound's use in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives based on the thiazolidine framework against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Potential
In a comparative study assessing various thiazolidine derivatives' anticancer effects, this compound was found to exhibit superior cytotoxicity against breast cancer cell lines when compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-methylidene substituent is a key structural determinant. Comparisons with analogs include:

Compound Name 5-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Methylindole C₂₀H₁₅N₃O₂S₂ 401.48 Planar indole system; potential π-π stacking .
N-[(5Z)-5-(5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 5-Nitroindole C₁₉H₁₂N₄O₄S₂ 440.46 Electron-withdrawing nitro group may reduce solubility but enhance reactivity.
N-{(5Z)-5-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide Tetrahydroquinoline C₂₃H₂₁N₃O₂S₂ 435.56 Saturated quinoline ring reduces aromaticity, potentially altering binding.
N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Quinoline C₁₉H₁₂N₄O₂S₂ 392.46 Extended π-system may enhance intercalation with DNA/proteins.

Key Observations :

  • Electron Effects : The nitro group in the nitroindole analog introduces electron-withdrawing properties, which could modulate redox activity or hydrogen-bond acceptor capacity.
  • Aromaticity vs.
  • Steric Considerations: The quinoline substituent in adds steric bulk, which may influence binding pocket accessibility.
Variations in the Amide-Linked Aromatic System

The pyridine-4-carboxamide group is replaced in some analogs:

Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide C₁₆H₁₃ClN₂O₂S 332.81 Chlorophenyl at position 2; lacks methylidene group, reducing planarity.
N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Methylbenzamide C₂₈H₂₂ClN₃O₂S₂ 544.08 Bulky pyrazole substituent; increased hydrophobicity.

Key Observations :

  • Positional Isomerism : The pyridine-3-carboxamide analog shows altered hydrogen-bonding patterns compared to the 4-carboxamide derivative.
  • Hydrophobic Interactions : The 4-methylbenzamide group in may enhance membrane permeability but reduce water solubility.

Structural Analysis :

  • Crystallography : Tools like SHELXL and ORTEP-3 are used to confirm Z-configuration and intermolecular interactions (e.g., π-π stacking in ).
  • Spectroscopy : ¹H/¹³C NMR and IR confirm substituent integration and hydrogen-bonding motifs .

Implications of Structural Differences

  • Bioactivity: Indole-containing analogs (target compound, ) may target tryptophan-binding enzymes, while quinoline derivatives could intercalate with nucleic acids.
  • Solubility : Nitro and chlorophenyl groups reduce aqueous solubility but improve lipid bilayer penetration.
  • Stability : The Z-configuration in the target compound and is stabilized by intramolecular hydrogen bonds, as shown in SIR97-refined structures .

Biological Activity

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinone ring fused with an indole moiety, which is known to enhance biological activity. The molecular formula is C20H14N2O3SC_{20}H_{14}N_{2}O_{3}S, and its structural characteristics contribute to its pharmacological effects.

Overview

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties against various bacterial strains. Notably, these compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The biological activity of the compound has been evaluated through MIC and MBC assays. The following table summarizes the antimicrobial efficacy of selected derivatives:

CompoundMIC (µM)MBC (µM)Target Organisms
5d37.9 - 113.857.8 - 118.3MRSA, E. coli, P. aeruginosa
5g43 - 17286 - 344MRSA, E. coli
5k248 - 372372 - 1240Resistant strains
Reference (Ampicillin)248 - 372>1000Various bacteria

The compound 5d was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics such as ampicillin and streptomycin in several studies .

Case Studies

  • Study on Antibacterial Activity : A study conducted on a series of thiazolidinone derivatives demonstrated that the presence of the indole fragment significantly enhanced antibacterial activity. The compound 5d exhibited the lowest MIC values compared to other tested compounds, indicating its potential as a lead candidate for further development .
  • Comparison with Standard Antibiotics : In comparative studies, the synthesized compounds were shown to possess superior antibacterial properties compared to conventional antibiotics like ampicillin and streptomycin against resistant strains, highlighting their therapeutic potential .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. The results indicate that it exhibits antifungal effects that surpass those of standard antifungal agents such as bifonazole and ketoconazole:

CompoundMIC (µM)MFC (µM)Target Fungi
Compound 5g<480<640Various fungi
Bifonazole480 - 640640 - 800Candida spp.
Ketoconazole285 - 475380 - 950Aspergillus spp.

The best antifungal activity was attributed to compound 5g , which demonstrated significant potency against multiple fungal strains .

The mechanism underlying the biological activity of thiazolidinone derivatives often involves inhibition of key enzymes or pathways in microbial cells. For instance:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory responses and microbial survival .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in bacterial cell wall synthesis, contributing to their antibacterial efficacy .

Cytotoxicity Assessment

While assessing the therapeutic potential of this compound, cytotoxicity tests were performed on human cell lines:

CompoundConcentration (µM)Viability (%)
Compound 5d0.1≥91
Compound 5d1≥91
Compound 5d10≥91

These results indicate low cytotoxicity at tested concentrations, suggesting that the compound may be safe for further pharmacological exploration .

Q & A

Q. Table 1. Optimized Reaction Conditions for Synthesis

ParameterStandard MethodImproved Method (Microwave)
SolventEthanol/HClDMF
Temperature80°C (reflux)100°C (microwave)
Time24–25 hours30 minutes
Yield40%65%
Reference

Q. Table 2. Key Spectroscopic Benchmarks

GroupIR (cm⁻¹)¹H NMR (δ, ppm)
C=O (thiazolidinone)1680–1710-
C=S1220–1250-
Indole NH-10.2–10.8 (s, 1H)
Pyridine protons-8.5–8.7 (d, 2H)
Reference

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